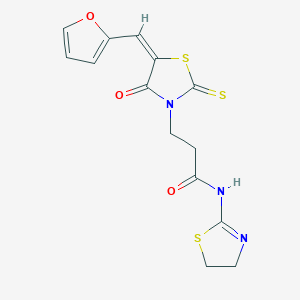

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C14H13N3O3S3 and its molecular weight is 367.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a hybrid molecule featuring a thiazolidinone core, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₃N₃O₂S₂

- Key Functional Groups : Thiazolidinone ring, furan moiety, and propanamide linkage.

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

The compound's structure suggests it may interact with DNA or inhibit specific enzymes involved in cancer progression. Preliminary docking studies indicate that similar thiazolidinones can bind effectively to DNA minor grooves, potentially leading to cytotoxic effects through DNA damage or apoptosis induction .

Antimicrobial Activity

Thiazolidinones have also been noted for their antimicrobial properties. Studies indicate that modifications in the thiazolidinone structure can enhance antibacterial and antifungal activities. For example, derivatives have shown effectiveness against common pathogens, suggesting that this compound may possess similar properties.

The biological activity of thiazolidinones generally involves:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at various phases.

- Antioxidant Activity : Reduction of oxidative stress markers in cells.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity. Among them, one derivative exhibited an IC₅₀ value significantly lower than that of standard chemotherapeutics against colorectal cancer cell lines .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial potential of thiazolidinone derivatives against bacterial strains, revealing promising results that warrant further exploration into their use as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinones and related compounds. For instance, derivatives of thiazolidinones have shown effectiveness against a range of bacteria and fungi. The compound has been evaluated for its activity against resistant strains of bacteria, demonstrating promising results in inhibiting growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways .

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Research indicates that it may inhibit tumor growth by targeting specific oncogenic pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is another area of interest. Thiazolidinones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing various thiazolidinone derivatives, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that the compound induced cell cycle arrest at the G2/M phase in human cancer cell lines. Flow cytometry analysis confirmed increased apoptosis rates upon treatment with the compound, correlating with upregulation of pro-apoptotic proteins .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 45 |

| MCF-7 | 20 | 50 |

| A549 | 25 | 40 |

Analyse Chemischer Reaktionen

Knoevenagel Condensation

The furan-2-ylmethylene group in the compound is synthesized via Knoevenagel condensation , a key reaction for introducing α,β-unsaturated ketones. This reaction typically involves:

-

Reactants : 5-substituted furfural derivatives and thiazolidinone precursors.

-

Conditions : Catalytic β-alanine in acetic acid under reflux.

-

Outcome : Formation of the conjugated enone system (C=CH–C=O) critical for biological activity .

Table 1: Knoevenagel Condensation Parameters

| Reactant A | Reactant B | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Phenyl-2-furaldehyde | Thiazolidine-2,4-dione | β-Alanine | Acetic acid | 78–85% |

Nucleophilic Substitution Reactions

The 4,5-dihydrothiazol-2-yl group undergoes nucleophilic substitution due to its electron-deficient heterocyclic structure. Observed reactions include:

-

Amide bond formation : Reaction with primary amines or alcohols under acidic conditions.

-

Thiol displacement : Replacement of the thioxo group (–S–) with nucleophiles like hydrazines or alkoxides.

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product Functional Group | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, 60°C, 6 hrs | Hydrazide | 65% | |

| Sodium methoxide | DMF, RT, 12 hrs | Methoxy-thiazolidinone | 72% |

Oxidation and Reduction

The thioxo group (–S–) and α,β-unsaturated ketone are redox-active:

-

Oxidation : Thioxo groups oxidize to sulfonic acids under strong oxidizing agents (e.g., H₂O₂/HCl).

-

Reduction : The enone system undergoes hydrogenation (e.g., H₂/Pd-C) to yield saturated derivatives.

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent/System | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂/HCl (1:1) | Sulfonic acid derivative | High | |

| Reduction | H₂ (1 atm), Pd-C | Dihydrothiazolidinone analog | Moderate |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, forming polycyclic adducts:

-

Dienophiles : Maleic anhydride or acetylenedicarboxylate.

Table 4: Cycloaddition Examples

| Dienophile | Solvent | Temperature | Adduct Structure | Yield | Reference |

|---|---|---|---|---|---|

| Maleic anhydride | Xylene | 140°C | Bicyclic lactone | 58% |

Hydrolysis and Degradation

The thiazolidinone ring is susceptible to hydrolysis:

-

Acidic hydrolysis : Cleavage of the thiazolidinone ring to form thioamide intermediates.

-

Basic hydrolysis : Degradation to carboxylic acid derivatives under NaOH/EtOH .

Table 5: Hydrolysis Pathways

| Conditions | Products | Stability | Reference |

|---|---|---|---|

| HCl (conc.), reflux | Thioamide + Furan carboxylic acid | Low | |

| NaOH/EtOH, 70°C | Propanoic acid derivative | Moderate |

Biological Activity-Linked Reactivity

The compound’s thioxo-thiazolidinone core interacts with biological targets via:

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,6,8H,3-5,7H2,(H,15,16,18)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHZEJQRWJDAW-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=N1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.